Emerimicin

Description

Properties

CAS No. |

71812-28-7 |

|---|---|

Molecular Formula |

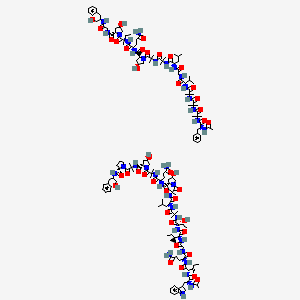

C162H249N35O41 |

Molecular Weight |

3342.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[(1-hydroxy-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide;(2S)-2-[[(2S,4R)-1-[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C87H133N19O22.C75H116N16O19/c1-17-46(5)67(97-66(114)41-91-70(115)57(30-32-64(88)112)95-77(122)68(47(6)18-2)98-71(116)60(92-49(8)109)37-51-40-90-56-28-23-22-27-55(51)56)78(123)99-69(48(7)108)79(124)103-84(9,10)80(125)96-59(35-45(3)4)73(118)101-87(15,16)82(127)105-42-53(110)38-62(105)75(120)94-58(31-33-65(89)113)72(117)100-86(13,14)83(128)106-43-54(111)39-63(106)76(121)102-85(11,12)81(126)104-34-24-29-61(104)74(119)93-52(44-107)36-50-25-20-19-21-26-50;1-18-75(17,69(110)91-39-47(94)34-52(91)61(102)77-36-55(97)80-46(40-92)32-44-25-21-19-22-26-44)86-58(99)49(29-30-54(76)96)82-62(103)53-35-48(95)38-90(53)68(109)74(15,16)89-66(107)72(11,12)84-59(100)50(31-41(2)3)81-56(98)37-78-63(104)57(42(4)5)83-64(105)70(7,8)87-67(108)73(13,14)88-65(106)71(9,10)85-60(101)51(79-43(6)93)33-45-27-23-20-24-28-45/h19-23,25-28,40,45-48,52-54,57-63,67-69,90,107-108,110-111H,17-18,24,29-39,41-44H2,1-16H3,(H2,88,112)(H2,89,113)(H,91,115)(H,92,109)(H,93,119)(H,94,120)(H,95,122)(H,96,125)(H,97,114)(H,98,116)(H,99,123)(H,100,117)(H,101,118)(H,102,121)(H,103,124);19-28,41-42,46-53,57,92,94-95H,18,29-40H2,1-17H3,(H2,76,96)(H,77,102)(H,78,104)(H,79,93)(H,80,97)(H,81,98)(H,82,103)(H,83,105)(H,84,100)(H,85,101)(H,86,99)(H,87,108)(H,88,106)(H,89,107)/t46-,47-,48+,52?,53+,54+,57-,58-,59-,60-,61-,62-,63-,67-,68-,69-;46?,47-,48-,49+,50+,51+,52+,53+,57+,75+/m01/s1 |

InChI Key |

ULYMTCOVLNBXIE-HEXJONDASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C.CC[C@@](C)(C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3C[C@H](CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C.CCC(C)(C(=O)N1CC(CC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Emerimicins

Spectroscopic and Spectrometric Approaches

The primary structure and molecular weight of emerimicins are determined using a combination of high-resolution spectroscopic and spectrometric techniques. These methods provide detailed information on the amino acid sequence, molecular formula, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural characterization of emerimicins. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the molecular structure with confidence. emerypharma.commmu.ac.uk

1D NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of protons and carbons within the molecule. researchgate.net For complex peptides like emerimicins, however, 1D spectra can be overcrowded. researchgate.net Therefore, 2D NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. researchgate.net

In the study of emerimicins V-X, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), was utilized. acs.orgresearchgate.netnih.gov These experiments were instrumental in determining the sequence of amino acid residues. acs.orgresearchgate.net For instance, HMBC and NOE (Nuclear Overhauser Effect) correlations helped establish the order of amino acids in the peptide chain. researchgate.net The analysis of NMR data for emerimicin VII and VIII revealed the substitution of specific amino acid residues, such as the replacement of Phenylalanine (Phe) with Leucine (Leu), by comparing their respective NMR resonances. acs.orgresearchgate.net

Key 2D NMR correlations are fundamental for piecing together the peptide sequence, as illustrated in the analysis of emerimicins V-X. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRESI(+)MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the high-throughput analysis and sequencing of peptaibols like emerimicins. acs.org This technique allows for the simultaneous detection and sequence determination from very small amounts of fungal material. acs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the precise molecular formula of the compounds. wisdomlib.org In the analysis of emerimicins V-X, HRESI(+)MS in positive ion mode was used to establish their molecular formulas. acs.orgresearchgate.net For example, this method determined the molecular formula of emerimicin VII to be C₇₅H₁₂₄N₁₆O₁₉ and emerimicin VIII to be C₇₄H₁₂₂N₁₆O₁₉. acs.orgresearchgate.net

The fragmentation patterns obtained from LC-MS/MS experiments provide definitive evidence for the amino acid sequence. acs.org The sequence order of the amino acid residues in newly discovered emerimicins is often supported by detailed ESIMS/MS data. acs.orgresearchgate.net This combination of liquid chromatography for separation and high-resolution mass spectrometry for detection and fragmentation is essential for characterizing new variants within the emerimicin family. fda.gov

| Compound | Molecular Formula | Reference |

|---|---|---|

| Emerimicin VII | C₇₅H₁₂₄N₁₆O₁₉ | acs.org, researchgate.net |

| Emerimicin VIII | C₇₄H₁₂₂N₁₆O₁₉ | acs.org, researchgate.net |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that has been widely used for analyzing non-volatile and thermally unstable compounds, particularly peptides and other biomolecules. creative-proteomics.comwikipedia.org In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu This process desorbs and ionizes the sample molecules, typically producing intact protonated molecules [M+H]⁺, which allows for the determination of the molecular weight. wikipedia.orgnih.gov

This technique is well-suited for peptide analysis as it can provide molecular weight and sequence information for peptides in the 500-5000 Da range. nih.gov The fragmentation patterns observed in FAB-MS can help elucidate the order and type of amino acids in a polypeptide chain. creative-proteomics.com While newer techniques like ESI-MS are now more commonly used for emerimicin analysis, FAB-MS has been a foundational method in the mass spectrometric characterization of peptides and other polar antibiotics. creative-proteomics.comnih.gov

Stereochemical Assignment Techniques (e.g., Advanced Marfey's Method)

Determining the absolute configuration of the amino acid residues is a critical step in the complete structural elucidation of peptides. The Advanced Marfey's Method is a highly effective chromatographic technique for this purpose. nih.govnih.gov

The method involves the acid hydrolysis of the peptide to break it down into its constituent amino acids. nih.gov These amino acids are then derivatized with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. nih.gov This reaction creates diastereomers that can be separated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

A key advantage of the advanced method is that it does not strictly require authentic amino acid standards for comparison. nih.gov The absolute configuration of an amino acid can be deduced from the LC retention times of the L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide) derivative of the original amino acid and its enantiomer formed through racemization. nih.gov

In the characterization of emerimicins V-X, the Advanced Marfey's Method was successfully employed to determine the absolute configuration of all proteinogenic and non-proteinogenic amino acid residues, providing a complete stereochemical assignment for these complex molecules. acs.orgresearchgate.netnih.gov

| Step | Description | Reference |

|---|---|---|

| 1. Hydrolysis | The peptide is hydrolyzed (typically with acid) to yield a mixture of its constituent amino acids. | nih.gov |

| 2. Derivatization | The amino acid mixture is reacted with a chiral derivatizing reagent, such as L-FDAA (Marfey's reagent). | nih.gov |

| 3. Separation | The resulting diastereomers are separated using reverse-phase liquid chromatography (RP-LC). | nih.gov |

| 4. Analysis | The separated diastereomers are detected, often by UV absorbance and mass spectrometry (LC-MS), and their retention times are compared to determine the original stereochemistry of each amino acid. | nih.gov, nih.gov |

Conformational Analysis Studies

Understanding the three-dimensional structure, or conformation, of emerimicins is essential for comprehending their biological activity. Circular Dichroism spectroscopy is a primary tool for investigating the secondary structure of peptides in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com This technique is particularly sensitive to the secondary structure of peptides and proteins, making it ideal for conformational analysis. semanticscholar.orgnih.gov

The CD spectrum of a peptide provides characteristic signals for different types of secondary structures, such as α-helices, β-sheets, and random coils. mdpi.com By analyzing the shape and magnitude of the CD spectrum, researchers can estimate the percentage of each type of secondary structure within the molecule. nih.govnih.gov

X-ray Diffraction Analyses of Peptaibol Fragments

X-ray crystallography provides precise atomic-level insights into the molecular architecture of crystalline compounds. In the study of emerimicins, this technique has been instrumental in determining the conformation of synthetic fragments, which in turn helps in building models of the entire peptide.

A key study in this area focused on the crystal structure of a terminally-blocked octapeptide that corresponds to the 2-9 sequence of emerimicins III and IV. The analysis of this fragment revealed the formation of a right-handed 310-helix. This helical structure is stabilized by six consecutive intramolecular N-H···O=C hydrogen bonds. A slight distortion in the helix was observed at the L-Leu residue. nih.govmdpi.com This finding is significant as it confirms the helical propensity of the Aib-rich sequences within emerimicins, a characteristic feature of peptaibols that is essential for their ion-channel forming activity.

While the discovery of newer emerimicins, such as emerimicins V-X, also involved single-crystal X-ray diffraction for their structural elucidation, detailed crystallographic data for these compounds were not available in the search results.

Table 1: X-ray Diffraction Findings for an Emerimicin III and IV Fragment

| Fragment | Sequence | Key Structural Feature | Detailed Crystallographic Data |

|---|---|---|---|

| Octapeptide (residues 2-9) | -(Aib)3-L-Val-Gly-L-Leu-(Aib)2- | Right-handed 310-helix | Not available in search results |

Molecular Dynamics Simulations (as applied to related peptaibols)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules, providing insights into their conformational flexibility and folding pathways. Due to the structural similarity among peptaibols, MD simulations of related compounds like alamethicin (B1591596) and tripleurin XIIc offer valuable information applicable to emerimicins. mdpi.comnih.gov

Accelerated molecular dynamics (aMD), an enhanced sampling technique, has been particularly useful in overcoming the time-scale limitations of classical MD, allowing for the observation of significant conformational changes and folding events. nih.gov These simulations have been employed to elucidate the three-dimensional structure of peptaibols in different solvent environments, mimicking aqueous and hydrophobic membrane-like conditions. mdpi.com

Key findings from MD simulations on peptaibols reveal a propensity for helical conformations, which can exhibit bending and hinge-like motions. nih.gov The simulations help in understanding the stability of these helical structures and how they might interact with and insert into cell membranes to form ion channels. For instance, simulations of alamethicin have provided insights into its folding dynamics and the conformational ensemble it adopts. nih.gov Similarly, aMD simulations of Tripleurin XIIc have elucidated its folding into a slightly bent, helical conformation in a water solvent. mdpi.com

Table 2: Representative Parameters for Accelerated Molecular Dynamics (aMD) Simulations of Peptaibols

| Parameter | Alamethicin F30/3 Simulation | Tripleurin XIIc Simulation |

|---|---|---|

| Software | Not specified in results | Not specified in results |

| Force Field | Not specified in results | Not specified in results |

| Solvent Model | Explicit Water | Explicit Water and Chloroform |

| Simulation Time | ~900 ns to 1 µs | 500 ns to 1 µs |

| Key Findings | Elucidation of folding pathway to near-native conformation. nih.gov | Revealed a slightly bent, helical folded conformation in water. mdpi.com |

Elucidation of Emerimicin Biosynthesis Pathways

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites like emerimicins are typically clustered together in the genome, forming BGCs. mdpi.comnih.gov Identification and characterization of these clusters are the initial steps in elucidating the biosynthetic pathway.

Genome mining, coupled with bioinformatic analysis, is a powerful approach for identifying putative BGCs within microbial genomes. acs.orgresearchgate.netresearchgate.netjmicrobiol.or.krnih.gov Tools like antiSMASH are specifically designed for this purpose, scanning genomes to detect, classify, and provide detailed reports on BGCs. jmicrobiol.or.krnih.gov

In the case of emerimicins, genome mining of the fungus Acremonium tubakii revealed a 60 kbp eme biosynthetic cluster. acs.orgresearchgate.netresearchgate.net This cluster was identified as being responsible for the production of emerimicins V–X. acs.orgresearchgate.net Bioinformatic analysis of the A. tubakii genome, which is approximately 38 Mbp, initially identified 44 putative biosynthetic clusters, with two appearing to be related to peptaibols. acs.org Further inspection indicated that only the 60 kbp eme cluster contained the sufficient number of modules required for assembling the 15-amino-acid-containing emerimicins V–X. acs.org

antiSMASH and similar tools predict the type of BGCs, including NRPS, PKS, and hybrid PKS-NRPS systems, and can infer the potential core chemical structures based on the domains present. jmicrobiol.or.krnih.gov While these tools are highly accurate in predicting BGCs, experimental validation is necessary to confirm the encoded products and their biological activity. jmicrobiol.or.kr

Nonribosomal peptide synthetases (NRPSs) are large, multi-domain, and modular enzymes that assemble nonribosomal peptides without a ribosomal template. acs.orgresearchgate.netbiorxiv.orgcirad.frchemrxiv.orgnih.gov Each module within an NRPS is typically responsible for the incorporation of a single amino acid or other building block into the growing peptide chain. cirad.frchemrxiv.org

A typical NRPS module involved in elongation consists of condensation (C), adenylation (A), and thiolation (T) domains. acs.org The A domain is responsible for selecting and activating the specific amino acid substrate, which is then loaded onto the phosphopantetheine prosthetic group of the T domain. acs.orgbiorxiv.org The C domain catalyzes the formation of the peptide bond between the aminoacyl substrate on the T domain and the growing peptide chain attached to the upstream module. acs.org Additional tailoring domains, such as epimerization (E), formylation, cyclization, oxidation, and reduction domains, can also be present within modules to further modify the incorporated building blocks. acs.org

The modular nature of NRPSs allows for the assembly of diverse peptide structures. cirad.frnih.gov The order and specificity of the modules dictate the sequence of amino acids in the final peptide product. cirad.fr

Some natural products, including certain peptaibols, are synthesized by hybrid enzyme systems that combine features of both polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). acs.orgresearchgate.netcirad.frscienceopen.combiorxiv.orgrsc.org These hybrid systems allow for the incorporation of both amino acid-derived and polyketide-derived building blocks into a single molecule, increasing structural diversity. cirad.frscienceopen.com

The eme biosynthetic cluster responsible for emerimicin biosynthesis encodes a 16-module hybrid polyketide-nonribosomal peptide synthetase, designated EmeB. acs.orgresearchgate.netresearchgate.net This indicates that the biosynthesis of emerimicins involves elements of both PKS and NRPS logic. The loading module of EmeB contains an acyltransferase (AT) domain, which is characteristic of PKSs, and is likely responsible for incorporating an acetate (B1210297) group, which is found at the N-terminus of emerimicins. acs.org The presence of both PKS and NRPS domains within a single large enzyme or gene cluster is a hallmark of these hybrid systems. scienceopen.combiorxiv.orgrsc.org

Enzymatic Mechanisms of Amino Acid Incorporation and Modification

The precise selection and incorporation of amino acids, including nonproteinogenic ones, are critical steps in emerimicin biosynthesis. This process is primarily governed by the enzymatic activities within the NRPS modules.

The adenylation (A) domain is a key determinant of substrate specificity in NRPS biosynthesis. acs.orgjmb.or.krbiorxiv.orgcirad.frnih.govresearchgate.net Each A domain typically recognizes and activates a specific amino acid or a small set of structurally related amino acids. acs.orgbiorxiv.org This selection process involves the formation of an aminoacyl adenylate intermediate, followed by the transfer of the activated amino acid to the T domain. acs.orgbiorxiv.org

In the case of emerimicins V–X, the 16-module EmeB contains 15 A domains, corresponding to the 15 amino acid residues in the final peptaibols. acs.org Bioinformatic analysis of these A domains provides insights into their substrate specificities. acs.orgresearchgate.net The observed differences in the amino acid residues among emerimicins V–X highlight the flexibility of the A domain in the first module, which is capable of selecting and activating a variety of N-terminal amino acid substrates, including Leu, Phe, Val, and Trp, although Leu is rarely found at the N-terminus of peptaibols. acs.org

The specificity of A domains is determined by a set of key residues within their active site. biorxiv.orgnih.govfrontiersin.org Variations in these residues can lead to differences in substrate preference and even result in unusual substrate flexibility. frontiersin.org While A domains primarily dictate the composition of NRPS products, the subsequent thiolation reaction may also contribute to substrate selectivity. biorxiv.org

Peptaibols, including emerimicins, are characterized by a high content of α,α-dialkylated amino acids, particularly α-aminoisobutyric acid (Aib) and isovaline (B112821) (Iva). acs.orgresearchgate.netjmb.or.krresearchgate.netuni-giessen.demdpi.comnih.gov These nonproteinogenic amino acids play a significant role in the structural and functional properties of peptaibols, promoting helical conformations and increasing resistance to proteolysis. uni-giessen.de

The biosynthesis of Aib and Iva in fungi has been a subject of research. Studies on other peptaibols, such as zervamicins, have shown that free Aib and Iva can be incorporated into the peptide chain by the NRPS. uni-giessen.denih.gov The incorporation of D-isovaline in some peptaibols, like zervamicin IIB and hypomurocins A and B, has been observed, and in the biosynthesis of emerimicins, D-Iva was shown to be activated by the adenylation domain. mdpi.comnih.gov This suggests that the NRPS can exhibit stereoselectivity for these nonproteinogenic amino acids. nih.gov

The biosynthetic origin of Aib and Iva remained unclear for some time, but recent studies have identified putative biosynthesis machinery for these amino acids in peptaibol-producing fungi like Trichoderma. mdpi.com The biosynthesis of Aib, for instance, has been proposed to involve an aziridination reaction catalyzed by TqaL, followed by ring opening and oxidative decarboxylation mediated by TqaF and TqaM. researchgate.net The availability and ratio of Aib and Iva can influence peptaibol production. mdpi.com

The incorporation of these α,α-dialkylated amino acids is facilitated by the A domains of the NRPS, which have specificity for these building blocks. acs.orgresearchgate.netmdpi.com The presence of A domains with predicted specificity for Aib in the putative peptaibol clusters of A. tubakii further supports their role in emerimicin biosynthesis. acs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Emerimicin V | 139233423 |

| Emerimicin VI | 139233424 |

| Emerimicin VII | 139233425 |

| Emerimicin VIII | 139233426 |

| Emerimicin IX | 139233427 |

| Emerimicin X | 139233428 |

| α-aminoisobutyric acid (Aib) | 658 |

| Isovaline (Iva) | 7979 |

| Acetate | 174 |

| 4-hydroxy-proline (Hyp) | 10503 |

| Leucine (Leu) | 6109 |

| Phenylalanine (Phe) | 614 |

| Valine (Val) | 6106 |

| Tryptophan (Trp) | 6305 |

| Glycine (Gly) | 750 |

| Glutamine (Gln) | 738 |

| Phenylalaninol (Pheol) | 1005 |

Interactive Data Table: Emerimicin Biosynthetic Gene Cluster (eme)

| Feature | Size (kbp) | Description |

| eme cluster | 60 | Biosynthetic gene cluster for emerimicins V-X |

| emeB | 56 | Hybrid PKS-NRPS encoding EmeB |

| emeC | - | Encodes 2-oxoglutarate Fe(II)-dependent oxygenase |

Interactive Data Table: EmeB Domain Organization and Predicted Specificities

| Module | Domain Organization | Predicted Amino Acid (Example from Emerimicins V-X) |

| Loading | AT-C-A-T | Acetate, Variable (Leu, Phe, Val, Trp) acs.org |

| 1-15 | C-A-T (+ tailoring) | Specific amino acids (e.g., Aib, Iva, Gly, Hyp, Gln) acs.orgresearchgate.net |

| C-terminal | Reduction domain | Amino alcohol (e.g., Pheol) acs.org |

Strategies for Biosynthetic Pathway Activation and Manipulation

Many microbial biosynthetic gene clusters, including those for secondary metabolites like emerimicins, can remain silent or be expressed at very low levels under standard laboratory culture conditions. researchgate.netnih.govjmicrobiol.or.kr Several strategies have been developed to activate these cryptic BGCs and enhance the production of natural products.

Culture Condition Modulation (e.g., One Strain Many Compounds (OSMAC) Approach)

The One Strain Many Compounds (OSMAC) approach is a widely used strategy to induce the expression of silent biosynthetic pathways by varying the culture conditions of a single microbial strain. researchgate.netnih.govfrontiersin.orgresearchgate.net This method recognizes that the production of secondary metabolites is often highly dependent on environmental factors. By altering parameters such as media composition, temperature, pH, aeration, and light, researchers can trigger the activation of BGCs that are not expressed under standard conditions. researchgate.netnih.gov

Studies on Emericellopsis species have demonstrated the effectiveness of the OSMAC approach in uncovering a wider range of metabolites. For example, changing from solid to liquid culture media, such as Czapek Dox and potato dextrose broth (PDB), and varying shaking conditions have led to the isolation of previously undescribed compounds from Emericellopsis maritima. frontiersin.orgresearchgate.net This highlights the importance of exploring diverse culture regimes to fully realize the chemical potential of fungal strains. researchgate.net

Microbial Co-cultivation Techniques for Cryptic BGC Activation

Microbial co-cultivation involves growing two or more different microorganisms together in the same culture. researchgate.netfrontiersin.orgnih.gov This technique mimics the natural interactions that occur between microorganisms in their native environments, such as competition for nutrients or the exchange of signaling molecules. researchgate.netfrontiersin.orgnih.gov These interactions can trigger the activation of cryptic BGCs that are silent in monoculture, leading to the production of novel or increased yields of known secondary metabolites. researchgate.netfrontiersin.orgnih.gov

Co-cultivation, often coupled with the OSMAC approach, is considered an efficient method for expanding microbial chemical diversity through the activation of cryptic BGCs. researchgate.net While the direct application of co-cultivation specifically for the activation of emerimicin BGCs is an active area of research in natural product discovery, the principle of using microbial interactions to unlock silent pathways is well-established and has been applied to other fungal metabolites. researchgate.netfrontiersin.orgnih.gov For instance, co-cultivation of marine-adapted fungi with phytopathogens has been shown to trigger interspecies chemical communications, resulting in the production of new compounds and enhanced expression of existing metabolites. nih.gov This demonstrates the potential of co-cultivation as a strategy to induce the biosynthesis of cryptic compounds like emerimicins.

Biological Activities and Molecular Mechanisms of Action of Emerimicins

Spectrum of Antimicrobial Activity

Emerimicins have demonstrated activity against a variety of microorganisms, with a notable focus on Gram-positive bacteria and certain fungi. mdpi.comresearchgate.nettandfonline.commedchemexpress.com

Activity against Gram-Positive Bacteria (e.g., Enterococcus faecalis, Staphylococcus aureus)

Research has shown that Emerimicin IV, isolated from Emericellopsis minima, exhibits antibacterial activity specifically against Gram-positive bacteria. This includes clinical isolates of Staphylococcus aureus and Enterococcus faecalis. researchgate.nettandfonline.com Studies on Emerimicin IV have reported bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF), with minimum inhibitory concentration (MIC) values ranging between 12.5 and 100 µg/mL. researchgate.netnih.gov Another study evaluating Emerimicins V and VI showed activity against E. faecalis and S. aureus, including resistant strains. researchgate.netacs.org Emerimicin V displayed modest antibacterial activity against E. faecalis, VRE, and MRSA with MIC values of 64, 64, and 32 μg/mL, respectively, while Emerimicin VI showed activity against MRSA with an MIC of 64 μg/mL. acs.org

Activity against Multidrug-Resistant Bacterial Strains (e.g., MRSA, VRE)

A significant aspect of emerimicins' activity is their efficacy against multidrug-resistant (MDR) bacterial strains. Emerimicin IV has demonstrated activity against clinical MDR strains, specifically VRE and MRSA. researchgate.nettandfonline.com Emerimicin IV was found to be more active against VRE (Enterococcus faecalis) with an MIC of 12.5 μg/mL compared to MRSA (Staphylococcus aureus UC14) with an MIC of 100 μg/mL. tandfonline.com Emerimicin IV has also been reported to have activity against MRSA and VRE with MIC values in the range of 0.39-0.78 μg/mL. medchemexpress.com Emerimicins V and VI have also shown activity against MRSA and VRE. researchgate.netacs.org

Here is a summary of reported MIC values for some emerimicins against Gram-positive and multidrug-resistant bacteria:

| Compound | Organism | Strain | MIC (µg/mL) | Activity Type | Source |

| Emerimicin IV | Staphylococcus aureus | Clinical isolate (MRSA) | 100 | Bacteriostatic | researchgate.netnih.gov |

| Emerimicin IV | Enterococcus faecalis | Clinical isolate (VREF) | 12.5 | Bacteriostatic | researchgate.netnih.gov |

| Emerimicin IV | MRSA | 0.39-0.78 | Activity noted | medchemexpress.com | |

| Emerimicin IV | VRE | 0.39-0.78 | Activity noted | medchemexpress.com | |

| Emerimicin V | Enterococcus faecalis | 64 | Antibacterial | acs.org | |

| Emerimicin V | VRE | 64 | Antibacterial | acs.org | |

| Emerimicin V | MRSA | 32 | Antibacterial | acs.org | |

| Emerimicin VI | MRSA | 64 | Antibacterial | acs.org |

Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.

Broader Antimicrobial and Antifungal Activities of Peptaibols

Peptaibols, as a class of fungal metabolites that include emerimicins, are known for their broad spectrum of biological activities, encompassing antibacterial, antifungal, antitumor, antimycoplasmic, and antitrypanosomal effects. nih.govresearchgate.net While some peptaibols, like certain trichokonins and trichotoxins, have shown activity against Gram-positive bacteria and plant fungal pathogens, activity against Gram-negative bacteria is less commonly reported. frontiersin.org Emericellipsin A, a novel lipopeptaibol from Emericellopsis alkalina, demonstrated strong antifungal activity against clinical isolates of Candida albicans and Aspergillus niger, as well as antimicrobial activity against some Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Many peptaibols have demonstrated antifungal activity, particularly against plant pathogens, and are being explored as potential biofungicides. mdpi.com Some studies have also reported the activity of peptaibols against clinical pathogenic fungi. mdpi.com

Molecular Mechanisms of Cellular Interaction

The primary mechanism by which peptaibols, including emerimicins, exert their effects is through interaction with cell membranes. nih.gov

Membrane Permeabilization and Ion Channel Formation

A key molecular mechanism of peptaibol action is their ability to permeabilize lipid bilayer membranes and form multimeric ion channels. nih.govacs.orgfrontiersin.org This pore formation in membranes leads to the leakage of intracellular substances, disrupting the membrane electrochemical balance and ultimately causing cell death. researchgate.netfrontiersin.org The presence of α-aminoisobutyric acid (Aib) residues in peptaibols is believed to promote α-helical and 3₁₀-helical conformations, which are crucial for their ability to form pores or channels in lipid membranes. acs.org

Investigation of Other Potential Molecular Targets

While the primary mechanism of action for many peptaibols, particularly those with 15 or more amino acid residues like Emerimicins V-X, is well-established to involve the disruption of cellular membranes and the formation of ion channels or pores, research suggests that shorter peptaibols may exhibit more complex mechanisms that could involve interactions with other molecular targets nih.govmdpi.comsemanticscholar.org. This indicates that while membrane activity is a dominant feature, the possibility of Emerimicins, or certain variants thereof, influencing other cellular components warrants investigation.

Studies on related peptaibols and other antimicrobial peptides (AMPs) highlight the potential for diverse cellular targets beyond the cell membrane. For instance, some AMPs have been shown to interfere with intracellular processes by targeting essential enzymes or macromolecules. Examples from other AMP classes include interference with DNA gyrase and RNA polymerase, crucial enzymes involved in bacterial replication and transcription semanticscholar.org. While these specific targets have not been definitively linked to Emerimicins in the provided literature, they represent types of intracellular targets that could potentially be explored in the context of peptaibol mechanisms.

Furthermore, the observed cytotoxic activity of certain Emerimicins against cancer cell lines suggests potential interactions with cellular components or pathways involved in cell viability and proliferation acs.orgresearchgate.netnih.govmdpi.com. Emerimicin V and VI have shown potent activity in zebrafish embryotoxicity assays, which can be indicative of general cytotoxicity acs.orgresearchgate.netnih.gov. Emericellipsin A, a 9-residue peptaibol from Emericellopsis alkalina, also demonstrated significant cytotoxic effects against tumor cell lines such as Hep G2 and HeLa mdpi.commdpi.com. While membrane disruption is often implicated in the cytotoxic effects of peptaibols, the varying sensitivity of different cell lines to these compounds might imply that factors beyond simple membrane composition could play a role, potentially involving more specific interactions with cellular machinery or signaling pathways mdpi.com.

Minimum Inhibitory Concentration (MIC) values provide a measure of the concentration required to inhibit microbial growth and can indirectly reflect the potency of a compound's interaction with its target(s). For Emerimicin V, modest activity has been reported against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and vancomycin-resistant Enterococcus faecium acs.orgnih.gov. The varying MIC values across different bacterial species could suggest differences in membrane composition or potentially the involvement of additional, species-specific targets or resistance mechanisms.

| Microorganism | Emerimicin V MIC (μg/mL) |

| Enterococcus faecalis | 64 |

| Methicillin-resistant S. aureus | 32 |

| Vancomycin-resistant E. faecium | 64 |

Further detailed research is needed to definitively identify and characterize any non-membrane molecular targets that may contribute to the biological activities of Emerimicins, particularly for shorter variants or in specific biological contexts such as cytotoxicity against eukaryotic cells. Investigating interactions with intracellular proteins, nucleic acids, or signaling molecules could provide a more complete understanding of the multifaceted mechanisms of action of this class of peptaibols.

Structure Activity Relationship Sar Studies of Emerimicins and Analogs

Impact of Amino Acid Sequence and Composition on Activity

The sequence and nature of the amino acids within the emerimicin peptide chain are primary drivers of its biological potency and spectrum of activity.

Emerimicins, like other peptaibols, are characterized by a high proportion of nonproteinogenic and α,α-dialkylated amino acids, which are fundamental to their structure and function. acs.orgresearchgate.net The most notable of these is α-aminoisobutyric acid (Aib), a residue that imposes significant conformational constraints on the peptide backbone. The presence of Aib residues has been demonstrated to promote the formation of stable α-helical and 3(10)-helical structures. acs.orgresearchgate.net These rigid helical conformations are essential for the peptides' ability to insert into and form pores or channels within lipid membranes, which is a key aspect of their antimicrobial mechanism. acs.org

Recent studies on newly isolated emerimicins V–X, which are all 15-residue peptaibols, have highlighted how subtle changes in amino acid composition can dramatically alter biological activity. acs.org For instance, emerimicins V-X exhibit variability primarily at the first amino acid residue. While emerimicins V and VI contain L-Phe at this position, emerimicins VII and VIII have L-Leu, and emerimicins IX and X have L-Val. acs.org This variation at the N-terminus influences the peptides' activity profiles. Emerimicin V, with L-Phe at position 1, displayed modest activity against several bacterial strains, whereas its counterparts with L-Leu or L-Val showed different activity levels and toxicity profiles. acs.orgresearchgate.net This demonstrates that even a single amino acid substitution, particularly at the N-terminus, can be a critical determinant of the peptide's biological function. acs.org

| Compound | N-Terminal Amino Acid (Residue 1) | MIC (μg/mL) vs. E. faecalis | MIC (μg/mL) vs. MRSA | MIC (μg/mL) vs. VRE | Embryotoxicity (Zebrafish Assay) |

|---|---|---|---|---|---|

| Emerimicin V | L-Phe | 64 | 32 | 64 | Potent Activity |

| Emerimicin VI | L-Phe | >100 | 64 | >100 | Potent Activity |

| Emerimicin VII | L-Leu | >100 | >100 | >100 | Significant |

| Emerimicin VIII | L-Leu | >100 | >100 | >100 | Significant |

| Emerimicin IX | L-Val | >100 | >100 | >100 | Less Significant |

| Emerimicin X | L-Val | >100 | >100 | >100 | Less Significant |

Data sourced from references acs.orgresearchgate.net. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecium.

A defining structural characteristic of emerimicins and other peptaibols is the presence of specific modifications at both the N- and C-termini. The N-terminus is typically blocked by an acetyl group, while the C-terminus is modified with an amino alcohol, such as phenylalaninol (Pheol). acs.org These modifications are not merely passive features; they play a crucial role in the peptide's stability and activity.

The N-terminal acetylation neutralizes the positive charge of the terminal amino group. This modification is thought to increase the peptide's stability by protecting it from degradation by exopeptidases. sigmaaldrich.com Furthermore, by removing the charge, acetylation can enhance the peptide's hydrophobicity, potentially facilitating its insertion into the nonpolar lipid membrane. The C-terminal amino alcohol removes the negative charge of the carboxyl group, which is critical for neutralizing the dipole of the peptide helix and aiding its passage through the membrane to form voltage-dependent ion channels.

Conformational Determinants of Biological Function

The biological action of emerimicins is highly dependent on their three-dimensional structure. The peptide's length and the constraints imposed by its unique amino acids dictate the specific type of helical conformation it adopts, which in turn governs its interaction with cell membranes.

As previously noted, the high content of Aib residues forces the emerimicin backbone into a helical conformation. However, the specific type of helix can vary between the more tightly wound 3(10)-helix and the classic α-helix. Research on synthetic fragments of emerimicins III and IV has shown that the preferred helical structure is dependent on the length of the Aib-containing segment. nih.govnih.gov

Shorter peptide segments, ranging from three to five residues, predominantly adopt a 3(10)-helical conformation, both in solution and in the solid state. nih.govnih.gov In contrast, longer segments, such as an octapeptide corresponding to the 2-9 sequence of emerimicins, tend to favor the α-helical structure in solution. nih.govnih.gov This transition suggests that as the peptide chain elongates, the α-helix becomes energetically more favorable. The specific balance between these helical types along the peptide chain is crucial for creating the precise geometry and amphipathicity required for membrane channel formation. nih.gov

The peptide chain length is considered a key feature in the mode of action for these molecules as transmembrane permeabilizers. acs.org As established in studies of emerimicin fragments, length directly influences the stable helical conformation (3(10)- vs. α-helix). nih.govnih.gov This conformational preference, dictated by chain length, ultimately determines the geometry, stability, and ion-conducting properties of the transmembrane channels formed by these peptides, thereby defining their biological and membrane-disrupting activity.

Approaches for the Generation of Novel Emerimicin Derivatives

Chemical Synthesis of Emerimicin Fragments and Analogs

Chemical synthesis plays a crucial role in the production of emerimicin fragments and analogs, allowing for precise control over the peptide sequence and the incorporation of modified or non-proteinogenic amino acids. Due to the presence of sterically hindered α,α-dialkylated amino acids like Aib, the chemical synthesis of peptaibols can be challenging, often requiring specialized strategies to avoid issues such as epimerization. nih.gov

Methods such as solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS) have been employed. nih.govresearchgate.net Fragment condensation approaches are often utilized, where smaller, synthesized peptide segments are coupled to form the larger emerimicin sequence. nih.gov For instance, the N-terminal hexapeptide of emerimicin III, which contains multiple Aib residues, has been synthesized using a repetitive method in solution involving triazine "superactive esters". ptfarm.plnih.govresearchgate.net This method was found to be efficient for incorporating sterically hindered substrates into the peptide chain. ptfarm.pl

The synthesis of peptaibols containing contiguous sequences of α,α-dialkylamino acids using SPPS has been facilitated by recently developed coupling strategies, including the use of O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) and Fmoc-protected amino acid fluorides. scispace.com These methods offer advantages in handling the synthetic difficulties posed by the unique amino acid composition of emerimicins. core.ac.uk

Chemical synthesis also enables the creation of analogs with specific modifications. For example, studies have involved the synthesis of emerimicin fragments to investigate their conformational preferences and biological activities. tandfonline.com Analogs with modifications at the N- and/or C-terminus have been synthesized to improve properties such as affinity to the membrane environment. researchgate.net The synthesis of C-terminal tetrapeptides of emerimicin containing alpha-ethylalanine has also been reported. google.com

Recent advancements in chemical synthesis, such as cobalt-catalyzed diastereoselective umpolung hydrogenation, have been explored for the asymmetric synthesis of unnatural peptides, including intermediates for emerimicin V. nih.gov This highlights the ongoing development of sophisticated chemical methodologies to access a wider range of emerimicin derivatives.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines chemical and enzymatic methods to overcome limitations inherent in purely chemical or biological approaches. This strategy can be particularly useful for the synthesis of peptides containing non-standard amino acids or for achieving specific stereochemical outcomes. core.ac.uk

Facilitated chemical-enzymatic synthesis has been applied to the production of emerimicins III and IV and their ethylalanine epimers. nih.govcore.ac.ukcapes.gov.br This approach leverages the specificity of enzymes for certain steps, potentially simplifying synthetic routes or enabling the incorporation of specific residues that are difficult to introduce solely through chemical means. Chemoenzymatic procedures permitting acylation of tRNA with amino acid esters using non-selective lipases represent a potential strategy for incorporating unusual residues. core.ac.uk

Chemoenzymatic synthesis can also be used for the derivatization of existing chemical entities, offering a pathway to modify emerimicin structures post-synthesis or isolation. utah.edu While detailed examples specifically for emerimicin beyond the facilitated synthesis of III and IV are less extensively documented in the provided context, the general principles of chemoenzymatic synthesis are applicable to the peptaibol family. psu.edu

Biosynthetic Engineering for Analog Production

Emerimicins are naturally produced through nonribosomal peptide synthetase (NRPS) pathways in fungi. researchgate.netgoogle.com Biosynthetic engineering involves manipulating these natural pathways to produce novel emerimicin analogs. This can include altering the NRPS machinery, modifying precursor supply, or introducing genetic changes to the producing organism. rsc.org

Genome mining and bioinformatic analysis have been instrumental in identifying the biosynthetic gene clusters (BGCs) responsible for emerimicin production, such as the eme cluster in Acremonium species. researchgate.netmdpi.com Understanding the genetic blueprint provides a basis for targeted modifications. The eme BGC harbors a hybrid polyketide-nonribosomal peptide synthetase. researchgate.net

Engineering the biosynthesis of fungal nonribosomal peptides can involve strategies like precursor-directed biosynthesis or mutasynthesis. rsc.org Precursor-directed biosynthesis involves feeding modified precursors to the producing organism, which may then be incorporated into the peptaibol structure. Mutasynthesis involves using engineered strains with disrupted native precursor biosynthesis and feeding alternative precursors to produce unnatural products. rsc.org

While detailed examples of successful biosynthetic engineering specifically yielding novel emerimicin analogs are not extensively described in the provided search results, the potential of this approach is recognized. Biosynthetic engineering facilitates the discovery of novel bioactive compounds by enabling the functional expression of cryptic BGCs in surrogate hosts. researchgate.net Reprogramming the biosynthetic machinery for the production of therapeutic agents with increased biological activities is an aim in the broader field of natural product biosynthesis. utah.edu The ability of peptaibol-producing Trichoderma species to synthesize α,α-dialkylated amino acids like Aib and isovaline (B112821) (Iva), and the presence of epimerization domains in NRPS modules, highlight potential targets for engineering to influence amino acid incorporation and stereochemistry. mdpi.com

Efforts to understand and engineer NRPS systems, including investigating mechanisms like module skipping, are crucial for diversifying peptaibol structures through synthetic biology approaches. mdpi.com Integrated genomic and chemical approaches have already led to the discovery of new emerimicins, demonstrating the power of combining these disciplines in the search for novel peptaibol structures. researchgate.netacs.org

Emerimicin in the Context of Antimicrobial Resistance Research

Assessment of Resistance Development Potential

Research into the resistance development potential of emerimicin specifically is limited in the provided search results. However, some studies on peptaibols in general offer insights. The mechanism of action of many peptaibols involves membrane disruption through pore or channel formation semanticscholar.orgnih.gov. This mechanism is generally considered less prone to the rapid development of resistance compared to drugs that target specific intracellular proteins, as it requires more complex changes in the microbial cell membrane. One study on a different compound, F6, which was active against MRSA and VRE, noted that MRSA could develop resistance to ciprofloxacin (B1669076) but not to F6 in resistance generation experiments, suggesting that membrane-targeting agents might have a lower resistance burden researchgate.net. While this study does not directly address emerimicin, it supports the broader concept that the membrane-disrupting mechanism characteristic of peptaibols could contribute to a lower potential for resistance development.

Emerimicin's Efficacy Against Resistant Pathogens

Several studies have demonstrated the activity of different emerimicin variants against resistant bacterial and fungal pathogens.

Emerimicin IV, isolated from Emericellopsis minima, has shown bacteriostatic activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). researchgate.netnih.govnih.gov Minimum Inhibitory Concentration (MIC) values for Emerimicin IV against these pathogens ranged between 12.5 and 100 μg/mL. researchgate.netnih.gov Specifically, one study reported a MIC of 12.5 μg/mL against MDR vancomycin-resistant E. faecalis and 100 μg/mL against MRSA. nih.gov

Emericellipsin A, described as a novel peptaibol from Emericellopsis alkalina, also demonstrated significant antifungal activity against drug-resistant fungi, including clinical isolates of Candida and Aspergillus. nih.govmdpi.com Its activity against drug-resistant pathogenic fungi was comparable to that of amphotericin B. mdpi.com

The following table summarizes some of the reported MIC values for emerimicin variants against resistant bacterial strains:

| Compound | Pathogen | Resistance Profile | MIC (μg/mL) | Source |

| Emerimicin IV | Staphylococcus aureus | Methicillin-resistant | 100 | researchgate.netnih.govnih.gov |

| Emerimicin IV | Enterococcus faecalis | Vancomycin-resistant | 12.5-100 | researchgate.netnih.govnih.gov |

| Emerimicin V | Enterococcus faecalis | - | 64 | acs.orgnih.govresearchgate.net |

| Emerimicin V | Staphylococcus aureus | Methicillin-resistant | 32 | acs.orgnih.govresearchgate.net |

| Emerimicin V | Enterococcus faecium | Vancomycin-resistant | 64 | acs.orgnih.govresearchgate.net |

| Emerimicin VI | Staphylococcus aureus | Methicillin-resistant | 64 | acs.orgresearchgate.net |

Comparative Analysis with Other Peptaibol Resistance Profiles

Peptaibols, as a class, are known for their membrane-acting properties, which contributes to their activity against various microorganisms, including those resistant to conventional antibiotics. semanticscholar.orgnih.gov The high content of α,α-dialkylated amino acids like α-aminoisobutyric acid (Aib) in peptaibols contributes to their helical conformation and ability to form channels in lipid membranes. semanticscholar.orgnih.gov This mechanism of action is distinct from many other antibiotic classes that target specific enzymes or cellular processes, which are more susceptible to resistance development through point mutations or acquisition of resistance genes. nih.gov

While specific comparative studies on the resistance profiles of emerimicin versus other peptaibols are not extensively detailed in the provided results, the general understanding of peptaibol mechanisms suggests a potentially lower propensity for resistance compared to some other antibiotic classes. For instance, alamethicin (B1591596), a well-studied 20-residue peptaibol, is also known for its channel-forming activity. semanticscholar.orgacs.orgnih.govfrontiersin.orgmdpi.com The effectiveness of peptaibols against drug-resistant strains of bacteria and fungi, as observed with emerimicin variants and emericellipsin A, aligns with the broader potential of membrane-targeting agents in overcoming some resistance mechanisms. nih.govmdpi.com

The structural diversity within the peptaibol family, including variations in chain length and amino acid composition, can influence their activity and potentially their interaction with microbial membranes, which might impact resistance development. nih.govfrontiersin.org Studies on other peptaibols, such as those from Trichoderma species, highlight the variety in peptaibol profiles and their activities against plant pathogens and bacteria, including MRSA. frontiersin.orgmdpi.commdpi.comresearcher.life This diversity within the peptaibol class suggests that different peptaibols may have varying degrees of activity against resistant strains and potentially different resistance development profiles, although direct comparative data for emerimicin against a wide range of other peptaibols is limited in the provided context.

Q & A

Q. What are the established mechanisms of action for Emerimicin, and how are these validated experimentally?

Emerimicin's mechanisms are typically studied using in vitro assays (e.g., MIC determinations against bacterial strains) and structural analyses (NMR, X-ray crystallography) to identify target binding sites . Researchers should cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity and knock-out mutant studies to confirm target relevance .

Q. Which analytical techniques are most reliable for characterizing Emerimicin’s purity and structural identity?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is standard for purity assessment. For structural confirmation, use tandem MS/MS fragmentation and nuclear magnetic resonance (NMR) spectroscopy, ensuring spectra match reference data from peer-reviewed sources (e.g., Journal of Antibiotics) . Always report retention times, solvent systems, and instrumentation parameters to enable replication .

Q. How should researchers approach a literature review to identify gaps in Emerimicin-related studies?

Use systematic review frameworks (e.g., PRISMA) and databases like PubMed, SciFinder, and Embase. Filter results by study type (e.g., in vivo vs. in vitro) and apply inclusion/exclusion criteria to isolate understudied areas, such as resistance mechanisms or pharmacokinetic profiles in non-model organisms .

Q. What ethical guidelines apply to preclinical studies involving Emerimicin?

Follow institutional animal care protocols (IACUC) for in vivo studies and adhere to ARRIVE guidelines for reporting. For cell-based assays, ensure proper biosafety levels and material transfer agreements (MTAs) for patented strains .

Advanced Research Questions

Q. How can experimental designs be optimized to resolve contradictions in Emerimicin’s reported bioactivity data?

Conduct a meta-analysis of existing data to identify confounding variables (e.g., solvent used in assays, bacterial growth phases). Employ controlled, blinded experiments with standardized protocols (e.g., CLSI guidelines for MIC testing) and include positive/negative controls across replicates. Use multivariate regression to isolate variables affecting potency .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Emerimicin studies?

Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² or Akaike’s criterion. For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. How can researchers ensure reproducibility in Emerimicin synthesis protocols?

Document reaction conditions exhaustively (temperature, solvent purity, catalyst batches) and share raw spectral data (NMR, HRMS) in supplementary materials. Use open-source platforms like Zenodo to archive datasets and workflows. Cross-validate yields and purity with independent labs .

Q. What strategies are effective for validating Emerimicin’s novel targets in complex biological systems?

Combine CRISPR-Cas9 gene editing to knock out putative targets with phenotypic rescue experiments. Use quantitative proteomics (e.g., SILAC) to track protein expression changes post-treatment. Confirm interactions via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Q. How should researchers address discrepancies between computational predictions and experimental results for Emerimicin’s binding affinity?

Re-evaluate docking parameters (force fields, solvation models) and validate in silico models with experimental data (e.g., ITC). Perform molecular dynamics simulations to assess binding stability over time. Publish negative results to inform model refinement .

Q. What methodologies are recommended for studying Emerimicin’s off-target effects in eukaryotic cells?

Use transcriptomic profiling (RNA-seq) and high-content imaging to identify unintended pathways. Employ toxicity panels (e.g., mitochondrial membrane potential assays) and compare results across multiple cell lines. Integrate data with cheminformatics tools (e.g., PubChem BioAssay) to predict cross-reactivity .

Methodological Considerations

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) like LabArchives and deposit raw data in repositories such as ChEMBL or Dryad .

- Peer Review Preparation : Anticipate critiques on statistical power and control experiments. Preemptively address limitations using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to clarify scope .

- Visualization : Follow journal-specific guidelines for figures. Avoid overcrowding graphs; instead, use insets for structural details and supplementary tables for extensive SAR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.